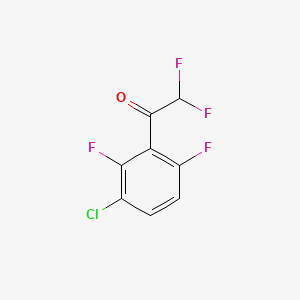
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is an organic compound that features a pyrrolidine ring linked to a 2,3-dihydrobenzofuran moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine typically involves the following steps:
Formation of 2,3-Dihydrobenzofuran-5-yl Alcohol: This can be achieved through the reduction of 2,3-dihydrobenzofuran-5-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Etherification: The alcohol is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogenated reagents, bases such as sodium hydride (NaH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced derivatives with fewer double bonds
Substitution: Halogenated pyrrolidine derivatives
Applications De Recherche Scientifique
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar core structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the 2,3-dihydrobenzofuran group.
5-((2,3-Dihydrobenzofuran-5-yl)oxy)pentanoic acid: A compound with a similar ether linkage but a different functional group.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is unique due to its combined structural features of both 2,3-dihydrobenzofuran and pyrrolidine. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yloxy)pyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-2-12-9(4-6-14-12)7-10(1)15-11-3-5-13-8-11/h1-2,7,11,13H,3-6,8H2 |
Clé InChI |
VZASRMMJWGUJGW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=CC3=C(C=C2)OCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


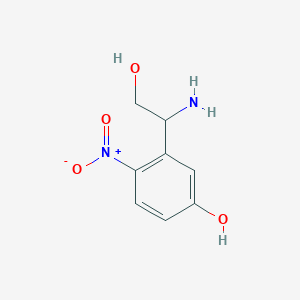
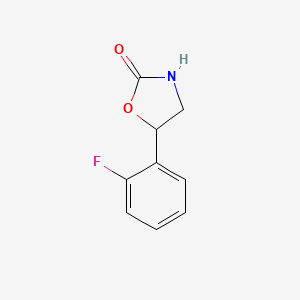
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
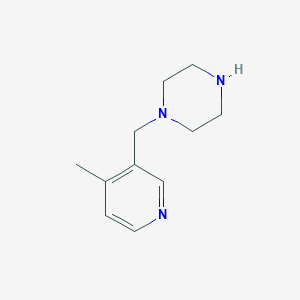
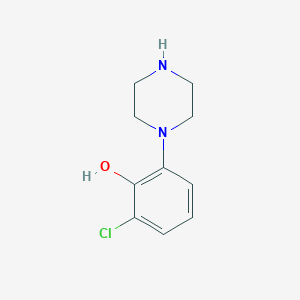
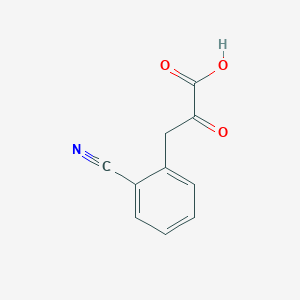
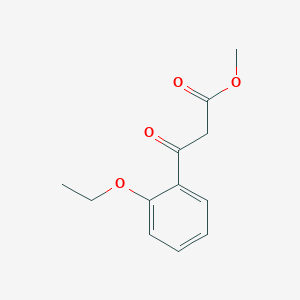
![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
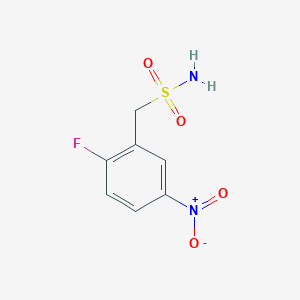

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)

